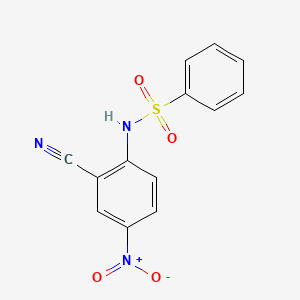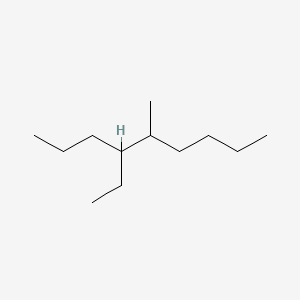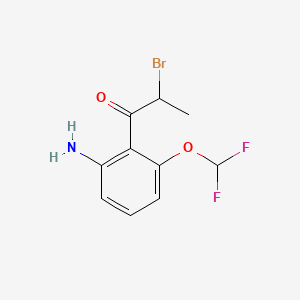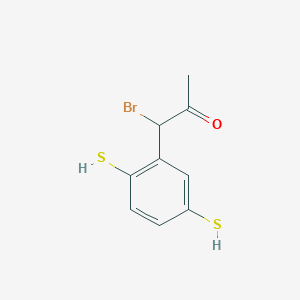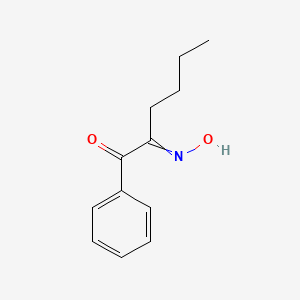
1-(3-Amino-5-tert-butyl-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-amino-5-(tert-butyl)-4-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of an amino group, a tert-butyl group, and a methoxy group attached to a phenyl ring, which is further connected to a dihydropyrimidine-2,4-dione core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-5-(tert-butyl)-4-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The starting material, 3-amino-5-(tert-butyl)-4-methoxybenzaldehyde, is synthesized through the nitration of tert-butylbenzene followed by reduction and methoxylation.
Cyclization Reaction: The phenyl intermediate undergoes a cyclization reaction with urea under acidic conditions to form the dihydropyrimidine-2,4-dione core.
Final Product Formation: The final step involves the purification and crystallization of the compound to obtain 1-(3-amino-5-(tert-butyl)-4-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-amino-5-(tert-butyl)-4-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-amino-5-(tert-butyl)-4-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-amino-5-(tert-butyl)-4-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-amino-5-(tert-butyl)-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the dihydro component.
1-(3-amino-5-(tert-butyl)-4-methoxyphenyl)thiopyrimidine-2,4(1H,3H)-dione: Contains a sulfur atom in place of the oxygen in the dihydropyrimidine ring.
1-(3-amino-5-(tert-butyl)-4-methoxyphenyl)triazine-2,4(1H,3H)-dione: Features a triazine ring instead of the pyrimidine ring.
Uniqueness
1-(3-amino-5-(tert-butyl)-4-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the dihydropyrimidine-2,4-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H21N3O3 |
|---|---|
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
1-(3-amino-5-tert-butyl-4-methoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)10-7-9(8-11(16)13(10)21-4)18-6-5-12(19)17-14(18)20/h7-8H,5-6,16H2,1-4H3,(H,17,19,20) |
InChI-Schlüssel |
KAVNCEQMQNKKPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)N2CCC(=O)NC2=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


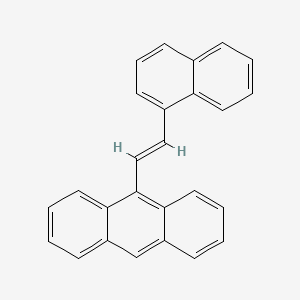
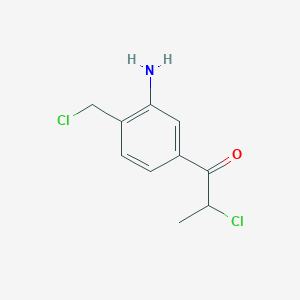
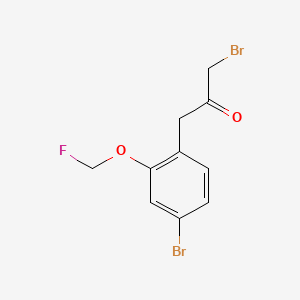
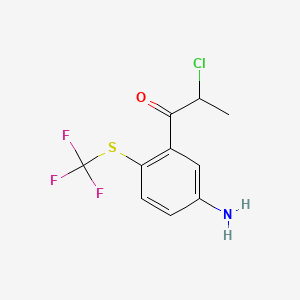
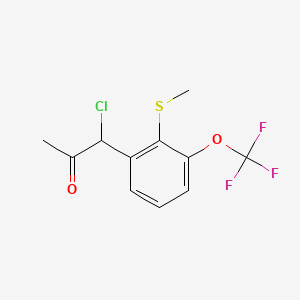
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)
